molecular formula C18H14ClFN2OS B2368073 4-(4-chlorophenyl)-1-(3-fluorobenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione CAS No. 1223761-58-7

4-(4-chlorophenyl)-1-(3-fluorobenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione

Cat. No.: B2368073
CAS No.: 1223761-58-7
M. Wt: 360.83
InChI Key: IYNQOZKKNFXKHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-chlorophenyl)-1-(3-fluorobenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-1-(3-fluorobenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione typically involves multi-step organic reactions. One common route starts with the preparation of the imidazole ring, followed by the introduction of the chlorophenyl and fluorobenzoyl groups under controlled conditions. Specific reagents and catalysts are used to ensure the correct positioning of these groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures and environmental considerations are also crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-1-(3-fluorobenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the thione group to a sulfoxide or sulfone.

    Reduction: The compound can be reduced to alter the imidazole ring or the benzoyl group.

    Substitution: Halogen atoms in the chlorophenyl and fluorobenzoyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the aromatic rings.

Scientific Research Applications

4-(4-chlorophenyl)-1-(3-fluorobenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug development.

    Industry: Used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-1-(3-fluorobenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Specific pathways involved may include signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-3-(3-fluorobenzoyl)-2,2-dimethyl-2,3-dihydro-4H-imidazole-4-one
  • 5-(4-chlorophenyl)-3-(3-fluorobenzoyl)-2,2-dimethyl-2,3-dihydro-4H-imidazole-4-sulfone

Uniqueness

Compared to similar compounds, 4-(4-chlorophenyl)-1-(3-fluorobenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione stands out due to its thione group, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

[4-(4-chlorophenyl)-2,2-dimethyl-5-sulfanylideneimidazol-1-yl]-(3-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN2OS/c1-18(2)21-15(11-6-8-13(19)9-7-11)17(24)22(18)16(23)12-4-3-5-14(20)10-12/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYNQOZKKNFXKHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=C(C(=S)N1C(=O)C2=CC(=CC=C2)F)C3=CC=C(C=C3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.